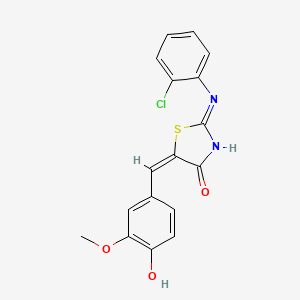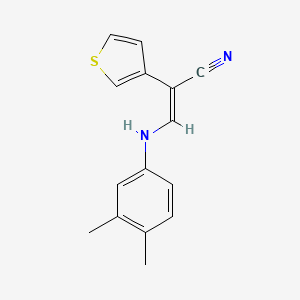
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea is part of a broader class of compounds known for their intriguing chemical and biological properties. Research has explored the synthesis, characterization, and potential applications of similar compounds, particularly focusing on their intermolecular interactions, antimicrobial activities, and potential in drug discovery.
Intermolecular Interactions
Studies on related fluorobenzyl and fluorophenyl derivatives have highlighted the importance of lp⋯π intermolecular interactions. Such interactions play a crucial role in the structural and electronic properties of these compounds, influencing their potential applications in materials science and pharmaceuticals. The analysis of these interactions through Hirshfeld surfaces and quantum mechanical calculations provides deep insights into their nature and energetics, suggesting avenues for the design of novel compounds with desired properties (Shukla et al., 2014).
Antimicrobial Activities
The antimicrobial properties of derivatives have been extensively studied, revealing a significant potential against both gram-positive and gram-negative bacteria. This research suggests that structural modifications, such as the introduction of fluorobenzyl and fluorophenyl groups, can enhance antimicrobial efficacy. These findings are critical for the development of new antibacterial agents with improved activity and selectivity (Saravanan et al., 2015).
Biological Evaluations
The exploration of quinazoline derivatives in biological contexts, such as their role in inhibiting enzymes or receptors involved in disease pathways, underscores their potential as therapeutic agents. Studies have demonstrated the effectiveness of specific quinazoline compounds in modulating biological targets, offering promising leads for the development of drugs targeting cancer, infectious diseases, and neurodegenerative disorders. These evaluations are crucial for identifying compounds with high efficacy and selectivity for further development (Perković et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzamide to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde. This intermediate is then reacted with 4-fluoroaniline to form the corresponding imine, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with isocyanate to form the desired product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminobenzamide", "4-fluoroaniline", "isocyanate" ], "Reaction": [ "Condensation of 4-fluorobenzaldehyde with 2-aminobenzamide to form 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Reaction of 3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with 4-fluoroaniline to form the corresponding imine", "Reduction of the imine to the corresponding amine", "Reaction of the amine with isocyanate to form (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea" ] } | |
CAS番号 |
941946-34-5 |
分子式 |
C22H16F2N4O2 |
分子量 |
406.393 |
IUPAC名 |
1-(4-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C22H16F2N4O2/c23-15-7-5-14(6-8-15)13-28-20(18-3-1-2-4-19(18)26-22(28)30)27-21(29)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H2,25,27,29) |
InChIキー |
XWFKKIFRTRLRGQ-NHFJDJAPSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=C(C=C3)F)NC(=O)NC4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2837336.png)
![1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2837338.png)
![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)
![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)
![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)

![7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2837347.png)

![methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2837350.png)
![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)

